molecular formula C9H6N4S B13101840 2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole

2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole

Cat. No.: B13101840
M. Wt: 202.24 g/mol
InChI Key: OTGFLLBILQYBPK-UHFFFAOYSA-N
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Description

2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole is a heterocyclic compound that combines a triazole ring with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with triazole derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often facilitated by halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole and benzothiazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4H-1,2,4-Triazol-4-yl)benzo[d]oxazole
  • 2-(4H-1,2,4-Triazol-4-yl)benzimidazole
  • 2-(4H-1,2,4-Triazol-4-yl)benzofuran

Uniqueness

Compared to these similar compounds, 2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole often exhibits unique properties due to the presence of sulfur in the benzothiazole ring. This sulfur atom can participate in additional interactions, such as coordination with metal ions, which can enhance the compound’s biological activity and specificity.

Properties

Molecular Formula

C9H6N4S

Molecular Weight

202.24 g/mol

IUPAC Name

2-(1,2,4-triazol-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C9H6N4S/c1-2-4-8-7(3-1)12-9(14-8)13-5-10-11-6-13/h1-6H

InChI Key

OTGFLLBILQYBPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C=NN=C3

Origin of Product

United States

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